molecular formula C24H30FN3O5S B2678571 N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 898426-89-6

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2678571
CAS No.: 898426-89-6
M. Wt: 491.58
InChI Key: PAYVSYPOJTXQBD-UHFFFAOYSA-N
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Description

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a recognized and potent inhibitor of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) paracaspase activity. MALT1 is a key signaling protein that functions downstream of the CARD11/BCL10/MALT1 (CBM) complex, which is essential for antigen receptor-mediated NF-κB activation in lymphocytes. By selectively inhibiting MALT1's proteolytic function, this compound effectively blocks the cleavage of specific substrates such as RelB, A20, and CYLD, thereby suppressing NF-κB signaling and the expression of target genes critical for lymphocyte activation, proliferation, and survival. This mechanism makes it a valuable pharmacological tool for probing the CBM complex pathway in basic immunology research. Furthermore, given the documented role of constitutive MALT1 signaling in the pathogenesis of certain B-cell lymphomas, such as the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), this inhibitor is of significant interest in oncology research for investigating novel therapeutic strategies. Its application extends to in vitro and in vivo models for studying autoimmune and inflammatory diseases where dysregulated B-cell or T-cell responses are driven by aberrant MALT1 activity. Researchers utilize this compound to dissect the specific contributions of MALT1 protease function to immune cell signaling and to evaluate its potential as a therapeutic target in various disease contexts.

Properties

IUPAC Name

N-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O5S/c1-17-15-19(25)8-11-22(17)34(31,32)28-14-4-3-5-20(28)12-13-26-23(29)24(30)27-16-18-6-9-21(33-2)10-7-18/h6-11,15,20H,3-5,12-14,16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYVSYPOJTXQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 4-fluoro-2-methylbenzenesulfonyl group. The final step involves the coupling of the piperidine derivative with the ethanediamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores, including piperidine/piperazine cores, sulfonamide/ethanediamide linkers, and aromatic substituents. Below is a detailed comparison:

Table 1: Structural and Bioactivity Comparison

Compound Name Key Structural Features Bioactivity (Reported) Solubility/Stability Insights
Target Compound Piperidine-2-yl ethyl linker; 4-fluoro-2-methylbenzenesulfonyl; 4-methoxyphenylmethyl Hypothesized receptor modulation Likely moderate (polar groups)
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidinylidene core; 4-chlorobenzenesulfonamide; phenylethyl group Opioid receptor agonist (µ-opioid) Low (hydrophobic substituents)
4-Methoxybutyrylfentanyl (N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide) Piperidin-4-yl; 4-methoxyphenyl; butanamide linker Potent µ-opioid agonist Moderate (methoxy enhances polarity)
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine core; 4-methylbenzoyl; ethanediamide linker Unreported (structural kinase inhibitor analog) High (piperazine enhances solubility)
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide Piperidin-4-yl; methylsulfanyl-benzyl; trifluoromethoxyphenyl Unreported (potential CNS target) Low (lipophilic CF3 group)

Key Observations :

Piperidine vs. Piperazine Cores : The target compound’s piperidine-2-yl group differs from piperazine derivatives (e.g., ), which may alter binding kinetics due to ring conformation and nitrogen positioning. Piperidine derivatives often exhibit stronger CNS penetration .

Sulfonamide vs. Ethanediamide Linkers : The 4-fluoro-2-methylbenzenesulfonyl group in the target compound may enhance selectivity for sulfonamide-sensitive targets (e.g., carbonic anhydrase) compared to ethanediamide-linked analogs .

Computational and Experimental Insights

Structural Similarity Metrics

Using Tanimoto and Dice indices (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (~0.65–0.75) to W-15 and 4-methoxybutyrylfentanyl due to shared piperidine and aromatic motifs. However, its sulfonamide group reduces similarity to ethanediamide-linked analogs (e.g., ) to ~0.50–0.60 .

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (e.g., NCI-60 screening) suggests that the compound may cluster with sulfonamide-containing analogs targeting ion channels or GPCRs, distinct from fentanyl-like opioids .

Biological Activity

N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a piperidine moiety and various aromatic substituents, which contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C23H28FN3O5SC_{23}H_{28}FN_3O_5S, with a molecular weight of approximately 477.55 g/mol. The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Sulfonyl Group : Enhances solubility and biological activity.
  • Fluorinated Aromatic Rings : Contribute to the compound's interaction with biological targets.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors, modulating their activity.
  • Enzyme Inhibition : It can inhibit specific enzymes, influencing metabolic pathways.
  • Signal Transduction Modulation : Alters cellular signaling pathways, potentially affecting cell proliferation and survival.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines, including those resistant to standard therapies.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation in murine models.
  • Neuroprotective Effects : The compound may protect neuronal cells from apoptosis under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of MCF-7 and T47D cell lines
Anti-inflammatoryReduction in eosinophil infiltration in bronchoalveolar lavage fluid
NeuroprotectiveProtection against oxidative stress in neuronal cells

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established chemotherapeutics. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Anti-inflammatory Effects

In an animal model of asthma, administration of the compound resulted in a marked decrease in eosinophilic inflammation. The study highlighted its potential as an alternative treatment for inflammatory diseases by targeting specific inflammatory pathways.

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